molecular formula C8H15NO5S B1447802 Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate CAS No. 521267-18-5

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate

Cat. No.: B1447802
CAS No.: 521267-18-5
M. Wt: 237.28 g/mol
InChI Key: LQCKYZKFOOSNFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO5S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CAS No. 521267-18-5) has the molecular formula C8H15NO5SC_8H_{15}NO_5S and a molecular weight of approximately 237.28 g/mol. Its structure features a dioxooxathiazinane ring, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms or cells.
  • Transport Mechanisms : Research indicates that compounds with similar structures may interact with various amino acid transport systems, affecting cellular uptake and distribution in vivo. For instance, studies on related compounds have demonstrated their ability to enter gliosarcoma cells through system A amino acid transporters .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by enhancing tumor-to-normal tissue ratios in various models, potentially making it a candidate for cancer therapeutics .

Case Study 1: Antitumor Efficacy

A study investigated the uptake of related compounds in rat gliosarcoma models. The results showed that high tumor-to-brain ratios were achieved, indicating effective targeting of tumor cells while minimizing normal brain uptake . This suggests a potential therapeutic window for compounds like this compound.

CompoundTumor-to-Brain RatioUptake Mechanism
(S)-Amino Acid20:1 to 115:1System A Transport
(R)-Amino AcidHigher than (S)System A Transport

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of tert-butyl derivatives revealed that modifications to the tert-butyl group significantly affect the compound's pharmacokinetic properties. The introduction of bulky groups often increases lipophilicity but may decrease metabolic stability . This highlights the importance of optimizing substituents for desired biological activity.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, initial findings suggest:

  • Low Toxicity : Preliminary toxicity assessments indicate low acute toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
  • Potential Applications : Given its structural characteristics and preliminary biological activity data, this compound could be explored for applications in cancer therapy and other metabolic disorders.

Properties

IUPAC Name

tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCKYZKFOOSNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521267-18-5
Record name tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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